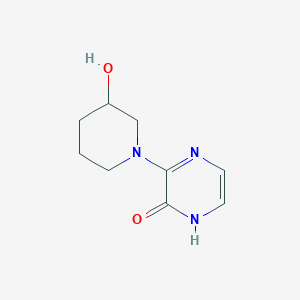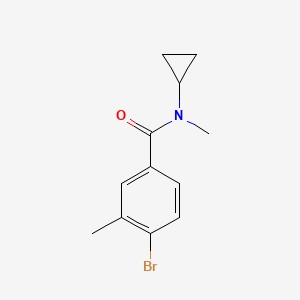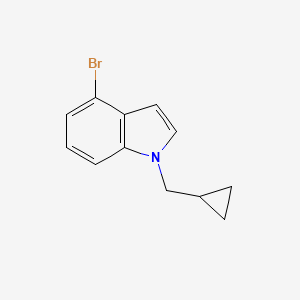
5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
概要
説明
Phenolic acids are a type of aromatic acid compound which often have a carboxylic acid group and a phenolic ring . They are widely distributed in the plant kingdom and have diverse biological functions .
Synthesis Analysis
The synthesis of phenolic compounds can involve various chemical reactions. For instance, 5-(4-Hydroxyphenyl)hydantoin, an important intermediate in the production of d-2-(4-hydroxyphenyl)glycine, was synthesized by employing a new amidoalkylation reaction of phenol with glyoxylic acid and urea under acidic conditions .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. For example, the molecular formula of 5-(4-Hydroxyphenyl)pentanoic acid is C11H14O3, with an average mass of 194.227 Da and a monoisotopic mass of 194.094299 Da .
Chemical Reactions Analysis
Phenolic acids can undergo various chemical reactions. For example, they can be sulfated, forming sulfates, along with other conjugates .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 5-(4-Hydroxyphenyl)pentanoic acid has a molecular formula of C11H14O3, with an average mass of 194.227 Da and a monoisotopic mass of 194.094299 Da .
科学的研究の応用
Medicinal Chemistry
This compound shows promise in medicinal chemistry due to its structural similarity to known bioactive molecules. It could serve as a scaffold for developing new therapeutic agents, particularly as an inhibitor for enzymes like α-amylase and α-glucosidase, which are targets for diabetes treatment .
Biotechnology
In biotechnology, such compounds are valuable as intermediates in the synthesis of complex molecules. For instance, derivatives of this compound could be used in the production of D-2-(4-hydroxyphenyl)glycine, a key intermediate in the synthesis of various pharmaceuticals .
Pharmacology
Pharmacologically, the hydroxyphenyl group is significant in the design of drug candidates due to its potential antioxidant properties. This compound could be explored for its antioxidative capacity, which is crucial in preventing oxidative stress-related diseases .
Materials Science
The compound’s potential applications in materials science include its use as a monomer for creating novel polymeric materials. Its phenolic structure could allow for the development of polymers with enhanced thermal stability and mechanical strength .
Analytical Chemistry
In analytical chemistry, such compounds can be used as standards or reagents in chromatographic methods. Their unique chemical properties can aid in the separation and identification of complex mixtures .
Organic Synthesis
As an organic synthesis intermediate, this compound could be utilized in various chemical reactions, including amidoalkylation, to produce other valuable chemical entities. Its reactivity with different reagents can lead to the creation of a diverse array of derivatives .
Chemical Engineering
In chemical engineering, this compound’s derivatives could be used to optimize processes such as catalysis. Its structure could influence the design of catalysts that are more efficient and selective .
Environmental Science
Lastly, in environmental science, the study of such compounds can contribute to the understanding of pollutant degradation. Its phenolic structure is similar to that of many environmental toxins, and thus it could be used in research on bioremediation techniques .
作用機序
The mechanism of action of phenolic acids can vary depending on their specific structure and the biological system they interact with. For example, tyrosine, a type of phenolic acid, plays a special role by virtue of the phenol functionality. Its hydroxy group is able to form the ester linkage, with phosphate in particular .
Safety and Hazards
将来の方向性
The future directions in the study of phenolic acids could involve the development of new synthetic routes and the exploration of their potential applications in various fields . For example, diphenolic acid, or 4,4-bis(4-hydroxyphenyl)pentanoic acid, represents one of the potentially most interesting bio-products obtainable from the levulinic acid supply-chain .
特性
IUPAC Name |
5-(4-hydroxyphenyl)-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-7-10(8-2-4-9(15)5-3-8)6-11(13(17)18)12(16)14-7/h2-6,15H,1H3,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCNIFNPFQXFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144925 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2-dihydro-5-(4-hydroxyphenyl)-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
1375471-51-4 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2-dihydro-5-(4-hydroxyphenyl)-6-methyl-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375471-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 1,2-dihydro-5-(4-hydroxyphenyl)-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid](/img/structure/B1449669.png)


